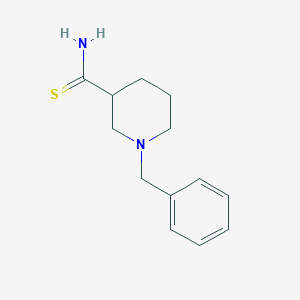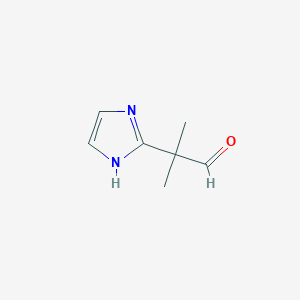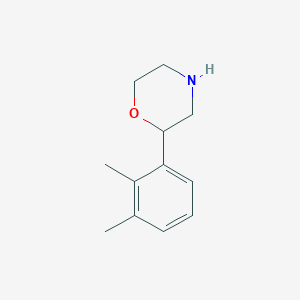
2-(2,3-Dimethylphenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. The compound this compound is characterized by the presence of a dimethylphenyl group attached to the morpholine ring, which imparts unique chemical and physical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)morpholine typically involves the reaction of 2,3-dimethylphenylamine with morpholine under specific conditions. One common method is the Mannich reaction, where the amine reacts with formaldehyde and morpholine to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reactants are mixed in a reactor, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dimethylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where the dimethylphenyl group or the morpholine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylphenyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethylphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, which lacks the dimethylphenyl group.
2-Phenylmorpholine: A similar compound with a phenyl group instead of a dimethylphenyl group.
3,5-Dimethylmorpholine: A compound with methyl groups on the morpholine ring itself.
Uniqueness
2-(2,3-Dimethylphenyl)morpholine is unique due to the presence of the dimethylphenyl group, which imparts distinct chemical and physical properties compared to other morpholine derivatives
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-9-4-3-5-11(10(9)2)12-8-13-6-7-14-12/h3-5,12-13H,6-8H2,1-2H3 |
Clave InChI |
REOLRBCOUBDTMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2CNCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


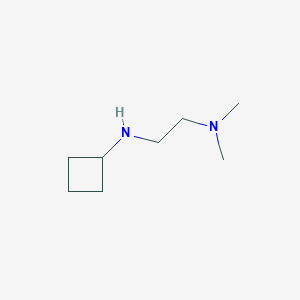
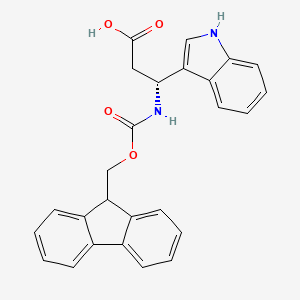
![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13617166.png)
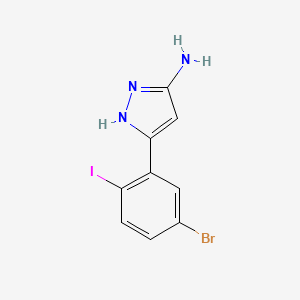
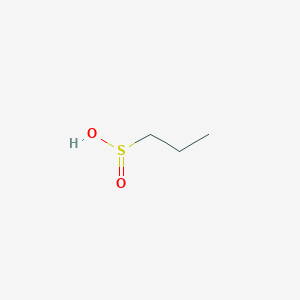
![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13617189.png)
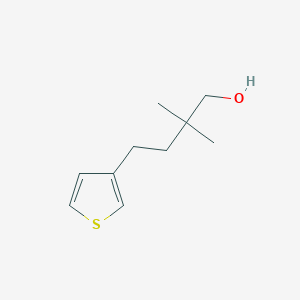
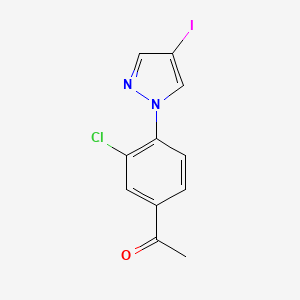
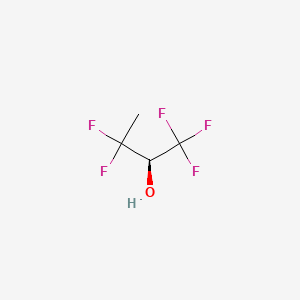
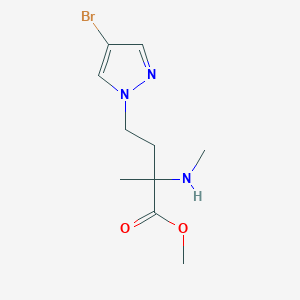
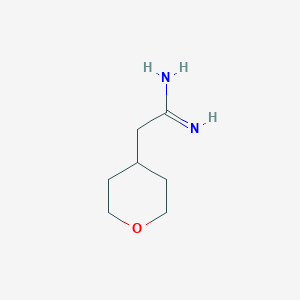
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
